Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. The compound features a unique combination of a terephthalate backbone and a substituted triazoloquinoline moiety, which may contribute to its biological activity.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which offers it as part of a collection of rare and unique chemicals for research purposes . The molecular structure of this compound is characterized by its specific functional groups that enhance its reactivity and potential biological interactions.
Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate is classified under organic compounds and specifically falls within the category of heterocyclic compounds due to the presence of the triazole ring. It also contains ester functional groups due to the terephthalate structure.
The synthesis of Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate typically involves multi-step organic synthesis techniques. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often employed to monitor the progress and confirm the identity of intermediates and final products.
The molecular formula for Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate is with a molecular weight of approximately 454.56 g/mol. Its structure includes:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C22H22N4O3S2/c1-5-29-21(28)19-13(3)14(4)31-20(19)23-18(27)11-30-22-25-24-17-10-12(2)15-8-6-7-9-16(15)26(17)22/h6-10H,5,11H2,1-4H3,(H,23,27) which provides a standardized way to represent its chemical structure .
Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate can undergo various chemical reactions typical for compounds containing ester and amide functionalities:
These reactions are typically facilitated by catalysts or specific reagents tailored to achieve desired transformations without compromising other functional groups in the molecule.
The mechanism of action for Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate is primarily investigated in the context of its potential anticancer activity. The compound may interact with cellular targets through:
Biological testing indicates that derivatives containing similar structural features exhibit significant cytotoxicity against various cancer cell lines including HepG2 and MCF7 with IC50 values indicating effective concentrations for therapeutic action .
Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate exhibits properties typical for organic compounds:
Key chemical properties include:
Relevant analytical data supports these properties through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate has potential applications in:
This compound represents an intriguing area for further research into its pharmacological properties and potential therapeutic applications in oncology.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: